N4-Acetylsulfamerazine

Pharmacokinetics Drug metabolism Acetylator phenotyping

N4-Acetylsulfamerazine (127-73-1) is the N4-acetylated metabolite of sulfamerazine. This reference standard is essential for accurate quantitation in pharmacokinetic studies, therapeutic drug monitoring, and environmental residue analysis. Its unique biphasic elimination kinetics (t½₁=5h, t½₂=12–24h, acetylator-dependent) and 15–25× higher renal clearance than parent sulfamerazine demand compound-specific calibration curves. N4-Acetylsulfamerazine also exhibits a markedly superior inhibitory effect on solvent-mediated polymorphic transformation of sulfamerazine (NSMZ ≫ sulfadiazine > sulfamethazine), making it critical for pharmaceutical crystallization process control. Substitution with other N4-acetylated sulfonamides (e.g., N4-acetylsulfadiazine, N4-acetylsulfamethazine) is analytically invalid due to distinct chromatographic retention, MS fragmentation, and electrochemical detection requirements. Supplied with full COA and characterization data suitable for ANDA/DMF impurity profiling. For research use only; not for human or veterinary diagnostic or therapeutic use.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34 g/mol
CAS No. 127-73-1
Cat. No. B027477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetylsulfamerazine
CAS127-73-1
SynonymsN-[4-[[(4-Methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide;  4’-[(4-Methyl-2-pyrimidinyl)sulfamoyl]acetanilide;  Acetylsulfamerazine;  N4-Acetylsulfamerazine;  Sulfamelazine; 
Molecular FormulaC13H14N4O3S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17)
InChIKeyPHFJZKMLXDFUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>46 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N4-Acetylsulfamerazine (CAS 127-73-1) Reference Standard for Sulfamerazine Metabolite Analysis and Impurity Profiling


N4-Acetylsulfamerazine (CAS 127-73-1; molecular formula C13H14N4O3S; MW 306.34) is the N4-acetylated metabolite of the antibacterial sulfonamide drug sulfamerazine [1]. It exists as a solid at room temperature with a melting point of 250–252°C, a density of 1.429 g/cm³, and a calculated LogP of 2.771 . The compound is primarily utilized as an analytical reference standard for the identification and quantification of sulfamerazine metabolism in pharmacokinetic studies, therapeutic drug monitoring, and environmental residue analysis [2].

Why N4-Acetylsulfamerazine (CAS 127-73-1) Cannot Be Substituted by Other N4-Acetylated Sulfonamide Metabolites in Analytical Workflows


Substitution of N4-acetylsulfamerazine with alternative N4-acetylated sulfonamide metabolites (e.g., N4-acetylsulfadiazine, N4-acetylsulfamethazine, or N4-acetylsulfamethoxazole) is analytically invalid due to compound-specific differences in chromatographic retention behavior, mass spectrometric fragmentation patterns, and electrochemical detection requirements [1]. N4-acetylsulfamerazine also exhibits unique pharmacokinetic behavior distinct from its parent sulfamerazine and structurally analogous acetylated metabolites, including biphasic elimination kinetics in humans that vary by acetylator phenotype [2]. Furthermore, this compound demonstrates a specific inhibitory effect on the solvent-mediated polymorphic transformation of sulfamerazine that is substantially greater than that of sulfadiazine or sulfamethazine, a property directly relevant to pharmaceutical crystallization process control [3]. These verifiable differences necessitate the use of authentic N4-acetylsulfamerazine reference material rather than in-class substitutes.

N4-Acetylsulfamerazine (CAS 127-73-1): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Biphasic Elimination Kinetics of N4-Acetylsulfamerazine Versus Monophasic Elimination of Parent Sulfamerazine in Human Acetylator Phenotypes

N4-Acetylsulfamerazine exhibits biphasic elimination kinetics in humans, whereas the parent compound sulfamerazine is eliminated monophasically. In 'fast' acetylators, N4-acetylsulfamerazine elimination is characterized by half-lives of 5 h and 12 h, while sulfamerazine shows a single half-life of 12 h. In 'slow' acetylators, N4-acetylsulfamerazine half-lives are 5 h and 24 h, compared to sulfamerazine's 24 h single half-life [1].

Pharmacokinetics Drug metabolism Acetylator phenotyping

Renal Clearance of N4-Acetylsulfamerazine Exceeds Parent Sulfamerazine by 15- to 25-Fold in Humans

The renal clearance of N4-acetylsulfamerazine in humans (300–500 mL/min) is approximately 15- to 25-fold higher than that of sulfamerazine (20 mL/min) [1]. In dogs, renal clearances of the two compounds are identical, indicating species-specific differences in renal handling that must be accounted for in cross-species translational studies [2].

Renal pharmacology Drug clearance Excretion pathways

Electrochemical Detection Potential Differentiation: N4-Acetylsulfamerazine Requires +1.25 V Versus +1.00 V for Parent Sulfonamides

N4-acetylated sulfonamide metabolites, including N4-acetylsulfamerazine, require a higher detection potential of +1.25 V for amperometric detection at a glassy carbon electrode, whereas parent sulfonamides are detectable at +1.00 V [1]. This 0.25 V differential is analytically significant and necessitates distinct electrochemical method parameters.

Electrochemical detection Amperometry LC-EC method development

Superior Inhibitory Effect on Sulfamerazine Polymorphic Transformation: NSMZ ≫ Sulfadiazine > Sulfamethazine

N4-Acetylsulfamerazine (NSMZ) exhibits the strongest inhibitory effect on the solvent-mediated polymorphic transformation (I→II) of sulfamerazine in acetonitrile at 24°C, with a rank order of NSMZ ≫ sulfadiazine (SD) > sulfamethazine (SM) [1]. This rank order correlates with the calculated binding energy of each impurity molecule to the sulfamerazine crystal surface [1].

Polymorph stabilization Crystallization process control Pharmaceutical solid-state chemistry

Quantification Limits: N4-Acetylsulfamerazine LOD 12.0 µg/L Versus Sulfamerazine LOD 1.0 µg/L by UPLC-QTOF-MS

In UPLC-QTOF-MS analysis of mouse liver microsomal incubations, the limit of detection (LOD) for N4-acetylsulfamerazine is 12.0 µg/L, compared to 1.0 µg/L for sulfamerazine (SMR). The limit of quantification (LOQ) values are 20 µg/L and 5.0 µg/L, respectively [1].

LC-MS method validation Metabolite quantification Sensitivity parameters

Protein Binding: N4-Acetylsulfamerazine 92% Versus Sulfamerazine 86% in Human Plasma

The protein binding of N4-acetylsulfamerazine in human plasma is 92%, compared to 86% for sulfamerazine. This difference of 6 percentage points in bound fraction translates to a free (unbound) fraction of 8% for the metabolite versus 14% for the parent drug [1].

Plasma protein binding Free drug fraction Pharmacokinetic modeling

N4-Acetylsulfamerazine (CAS 127-73-1): Primary Research and Industrial Application Scenarios Based on Verified Evidence


Pharmacokinetic Studies Requiring Accurate Quantification of Sulfamerazine N4-Acetylation in Human Acetylator Phenotyping

N4-Acetylsulfamerazine reference standard enables accurate calibration for quantifying the biphasic elimination kinetics (t½₁ = 5 h, t½₂ = 12–24 h depending on acetylator phenotype) in human plasma and urine samples [1]. The 15- to 25-fold higher renal clearance (300–500 mL/min) relative to parent sulfamerazine (20 mL/min) requires compound-specific standard curves for urinary excretion studies [1].

LC-MS/MS Method Development for Environmental Residue Monitoring of Sulfonamide Metabolites

Environmental analytical laboratories developing SPE-LC-ESI-MS/MS methods for sulfonamide metabolite detection in water, soil, or biological matrices require authentic N4-acetylsulfamerazine for method validation and recovery assessment. The validated method achieves detection limits of 0.001–0.187 ng/mL with recoveries of 66–115% using HLB solid-phase extraction cartridges [2].

Pharmaceutical Impurity Reference Standard for Sulfamerazine Drug Substance and Product Quality Control

As a known metabolite and potential process-related impurity of sulfamerazine, N4-acetylsulfamerazine serves as a reference standard for impurity profiling in pharmaceutical quality control, supporting ANDA and DMF submissions. The compound is supplied with detailed Certificates of Analysis (COA) and analytical characterization meeting regulatory requirements .

Crystallization Process Development Requiring Metastable Polymorph Stabilization of Sulfamerazine

Pharmaceutical formulators and solid-state chemists utilize N4-acetylsulfamerazine as a reference compound when studying or controlling sulfamerazine crystallization processes. Its superior inhibitory effect on solvent-mediated polymorphic transformation (NSMZ ≫ sulfadiazine > sulfamethazine) makes it a critical reference for developing crystallization protocols that maintain metastable Polymorph I [3].

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